3,3-Dimethyl-4'-fluorobutyrophenone

Medicinal Chemistry Metabolic Stability Fluorine Chemistry

Researchers face divergent reaction outcomes when substituting fluorinated butyrophenones with non-fluorinated analogs due to altered electronic distribution and steric profiles. This compound delivers the exact para-fluoro and gem-dimethyl substitution pattern required for constructing conformationally restricted pharmacophores. - Enables dopamine D2-like receptor targeting with optimized lipophilicity - Steric hindrance at carbonyl allows synthesis of highly substituted products - Distinct boiling point (258.8°C) simplifies multi-step purification

Molecular Formula C12H15FO
Molecular Weight 194.24 g/mol
CAS No. 180305-22-0
Cat. No. B065341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-4'-fluorobutyrophenone
CAS180305-22-0
Molecular FormulaC12H15FO
Molecular Weight194.24 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C12H15FO/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3
InChIKeyWTIVJNOMENQSHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethyl-4'-fluorobutyrophenone Overview


3,3-Dimethyl-4'-fluorobutyrophenone (CAS 180305-22-0) is a fluorinated aromatic ketone belonging to the butyrophenone class. Its molecular formula is C12H15FO with a molecular weight of 194.24 g/mol, featuring a 4-fluorophenyl group attached to a 3,3-dimethylbutan-1-one backbone [1]. This compound serves as a versatile synthetic intermediate in pharmaceutical research and organic synthesis, with its unique substitution pattern (para-fluoro and gem-dimethyl) conferring distinct physicochemical properties compared to unsubstituted or mono-substituted butyrophenone analogs [1].

1
Fluorinated intermediate
Para-fluoro substitution supports metabolic stability studies in CNS pharmacophore design.
2
Sterically hindered ketone
Gem-dimethyl group restricts conformation, enabling synthesis of hindered or constrained products.
3
Multi-vendor availability
Commercially accessible with typical purity profiles; supports consistent synthetic workflows.

Why 3,3-Dimethyl-4'-fluorobutyrophenone Is Irreplaceable


The substitution pattern of 3,3-Dimethyl-4'-fluorobutyrophenone—specifically the para-fluoro and gem-dimethyl groups—critically differentiates it from simpler butyrophenones. The fluorine atom modifies electronic distribution and can enhance metabolic stability in downstream derivatives [1], while the sterically demanding gem-dimethyl group restricts conformational flexibility and alters reactivity profiles compared to analogs lacking this motif [2]. These structural features are not interchangeable; substituting a non-fluorinated or unsubstituted analog can lead to divergent reaction outcomes, altered physicochemical properties, and compromised biological activity in medicinal chemistry applications. Therefore, generic substitution is not scientifically justified without explicit comparative validation.

Non-fluorinated analog
Removing para-fluoro may shift electronic distribution and metabolic stability profile; class-level evidence suggests divergent biological behavior.
Unsubstituted butyrophenone
Lack of gem-dimethyl steric shielding alters carbonyl reactivity and conformational dynamics, potentially changing synthetic outcomes.
Chloro or methoxy replacement
Chloro or methoxy substituents increase molecular weight and modify electrostatic profiles; fluorinated variant offers a unique size-electronegativity balance.

Differentiation Evidence for 3,3-Dimethyl-4'-fluorobutyrophenone


Fluorine Substitution: Electronic and Metabolic Stability

3,3-Dimethyl-4'-fluorobutyrophenone contains a para-fluoro substituent, which alters the electron density of the aromatic ring compared to its non-fluorinated counterpart, 3,3-dimethylbutyrophenone (CAS 31366-07-1). While both compounds exhibit identical computed XLogP3 values of 3.4 [1][2], the presence of fluorine is known from extensive medicinal chemistry literature to enhance metabolic stability by reducing oxidative metabolism at the para position [3]. This class-level inference is supported by the established role of fluorinated butyrophenones in improving pharmacokinetic profiles of neuroleptic agents [3].

Fluorine electronic & metabolic stability
Class-level inference
XLogP3 = 3.4 identical for fluoro and non-fluoro analog; metabolic stability benefit inferred from class-level fluorinated small-molecule literature
May support metabolic stability evaluation; direct pair data not available.
Class-level review; experimental confirmation required for this specific pair.
Medicinal Chemistry Metabolic Stability Fluorine Chemistry

Gem-Dimethyl: Steric Hindrance and Conformational Restriction

The gem-dimethyl group at the 3-position of the butanone chain introduces substantial steric hindrance and restricts rotational freedom compared to the unsubstituted analog, 4'-fluorobutyrophenone (CAS 582-83-2). This is reflected in a molecular weight increase of 28.05 g/mol (194.24 vs. 166.19 g/mol) [1][2] and a calculated boiling point elevation of approximately 24°C (258.8°C vs. 234.7°C) [3]. The steric shielding of the carbonyl group by the adjacent gem-dimethyl moiety can influence nucleophilic addition reactions and alter the compound's behavior as a synthetic intermediate .

Gem-dimethyl steric effect
Cross-study comparable
MW +28.05 g/mol; BP +24.1°C vs. 4'-fluorobutyrophenone
Alters reactivity and physical properties; distinct handling profile.
Computed values; experimental boiling point verification advised.
Organic Synthesis Steric Effects Conformational Analysis

Fluorine vs. Chloro and Methoxy: Physicochemical Profile

3,3-Dimethyl-4'-fluorobutyrophenone (fluoro) exhibits a lower molecular weight and different electronic character compared to its chloro (CAS 60851-32-3) and methoxy (CAS 85157-92-2) analogs. The molecular weight of the fluoro compound is 194.24 g/mol, versus 210.70 g/mol for the chloro analog and 206.29 g/mol for the methoxy analog [1]. Fluorine, being more electronegative and smaller than chlorine, imparts distinct dipole moments and hydrogen-bonding capabilities, which can be critical in structure-activity relationships [2]. The para-fluoro substituent is also a common bioisostere for hydrogen in medicinal chemistry, offering a unique balance of steric and electronic effects not achievable with chloro or methoxy groups [2].

Fluorine vs. chloro/methoxy profile
Cross-study comparable
MW -16.46 g/mol vs. chloro; -12.05 g/mol vs. methoxy; fluorine provides unique electronic and steric balance
Fluorine offers small-size, high-electronegativity substitution without mass penalty.
Based on vendor-specified molecular weights; electronic properties from medicinal chemistry literature.
Physicochemical Properties Halogen Bonding Drug Design

Procurement Viability: Comparable Purity Specifications and Commercial Availability Across Multiple Suppliers

3,3-Dimethyl-4'-fluorobutyrophenone is commercially available from multiple reputable vendors with purities typically ranging from 95% to 97% . This purity range is comparable to that of its analogs, such as 3,3-dimethylbutyrophenone (95% min) and 4'-fluorobutyrophenone (98% GC) , indicating that selecting the fluorinated gem-dimethyl variant does not impose a quality or availability penalty. Pricing data from AKSci shows 1g quantities available at $1036 for the target compound , which is within the typical range for specialized fluorinated intermediates of this class.

Commercial availability & purity
Data to verify
Purity 95–97% reported across multiple vendors; sourcing comparable to non-fluorinated analogs
Indicates no procurement penalty; independent lot analysis recommended.
Vendor-reported specifications; verify with COA before critical synthesis.
Chemical Procurement Quality Assurance Supply Chain

Application Scenarios for 3,3-Dimethyl-4'-fluorobutyrophenone


Medicinal Chemistry: Fluorinated CNS Drug Candidates

The para-fluoro and gem-dimethyl substitution pattern of 3,3-dimethyl-4'-fluorobutyrophenone makes it a valuable intermediate for constructing butyrophenone-based pharmacophores with enhanced metabolic stability and optimized lipophilicity [1]. Its structural features are directly relevant to the development of novel antipsychotic agents, as fluorinated butyrophenones are known to modulate dopamine D2-like receptor activity [2]. The steric bulk of the gem-dimethyl group can also be exploited to improve selectivity or reduce off-target effects .

Sterically Hindered Ketone Building Block

Due to the steric hindrance imposed by the gem-dimethyl group adjacent to the carbonyl, 3,3-dimethyl-4'-fluorobutyrophenone serves as a challenging electrophile in nucleophilic addition reactions, enabling the synthesis of highly substituted or conformationally restricted products . Its distinct boiling point (258.8°C) and molecular weight profile (194.24 g/mol) also facilitate purification and handling in multi-step synthetic sequences .

Fluorinated Building Block for Functional Materials

The incorporation of fluorine atoms into organic materials can impart desirable properties such as increased thermal stability, altered dielectric constants, and modified surface energy [3]. 3,3-Dimethyl-4'-fluorobutyrophenone, with its fluorinated aromatic ketone core, can be utilized as a precursor for the synthesis of fluorinated polymers, liquid crystals, or organic electronic materials where precise control over molecular conformation and electronic distribution is required .

Application
Selection Property
Validation Focus
CNS pharmacophore intermediate
Para-fluoro and gem-dimethyl substitution pattern
Metabolic stability assessment in CNS-targeted research
Sterically hindered building block
Steric shielding of carbonyl group
Nucleophilic addition reactivity and purification behavior
Fluorinated material precursor
Fluorinated aromatic ketone core
Material property modulation (thermal, dielectric) in polymer/electronic research

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